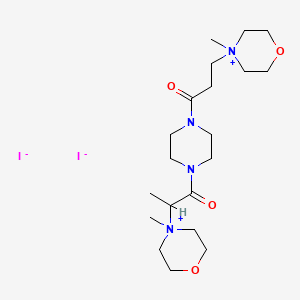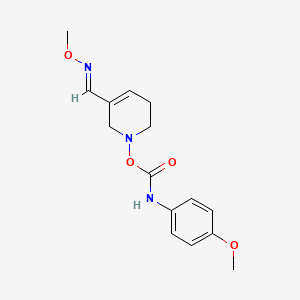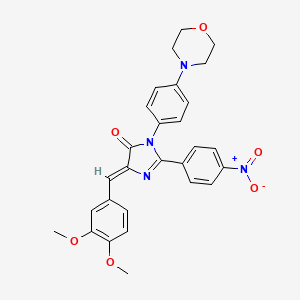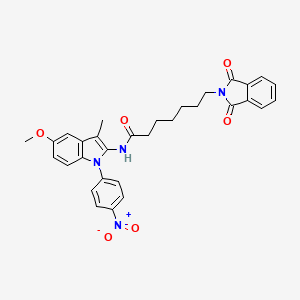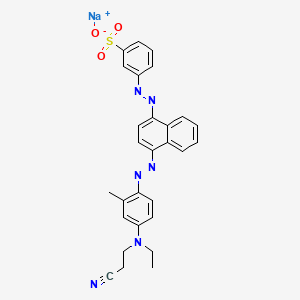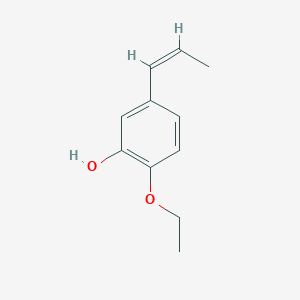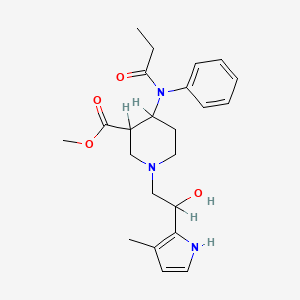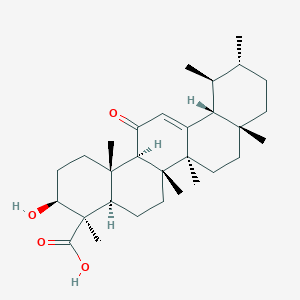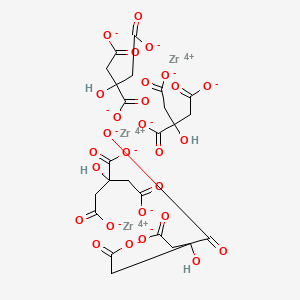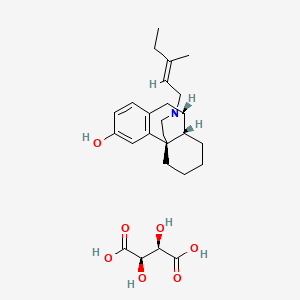
(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” is a complex organic compound that belongs to the morphinan class of chemicals. These compounds are often studied for their potential pharmacological properties, including analgesic and antitussive effects. The tartrate form indicates that the compound is a salt or ester of tartaric acid, which can enhance its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” typically involves multiple steps, starting from simpler organic molecules. The process may include:
Alkylation: Introduction of the 3-methyl-2-pentenyl group.
Cyclization: Formation of the morphinan core structure.
Hydroxylation: Addition of the hydroxyl group at the 3-position.
Salt Formation: Reaction with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated morphinan compound.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying reaction mechanisms and synthesis techniques.
Biology: Investigating its effects on cellular processes and receptor interactions.
Medicine: Exploring its potential as an analgesic, antitussive, or other therapeutic agent.
Industry: Use in the development of pharmaceuticals or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action for “(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” would involve its interaction with specific molecular targets, such as opioid receptors. The compound may bind to these receptors, modulating their activity and leading to analgesic or other pharmacological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan structure.
Codeine: Another morphinan derivative used for its analgesic and antitussive properties.
Naloxone: An opioid antagonist with a related chemical structure.
Uniqueness
“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” may have unique properties due to the specific arrangement of its functional groups and the presence of the tartrate salt. These features could influence its solubility, stability, and pharmacological profile, distinguishing it from other morphinan compounds.
Propiedades
Número CAS |
63867-96-9 |
|---|---|
Fórmula molecular |
C26H37NO7 |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-3-methylpent-2-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-3-16(2)9-12-23-13-11-22-10-5-4-6-19(22)21(23)14-17-7-8-18(24)15-20(17)22;5-1(3(7)8)2(6)4(9)10/h7-9,15,19,21,24H,3-6,10-14H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b16-9+;/t19-,21+,22+;1-,2-/m01/s1 |
Clave InChI |
HKQBXOVZKQILFC-RACBXGGBSA-N |
SMILES isomérico |
CC/C(=C/CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)/C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCC(=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


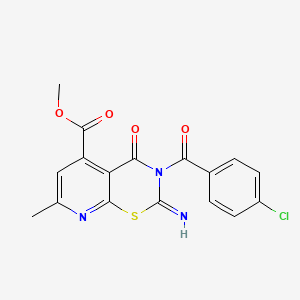
![(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B12717128.png)

